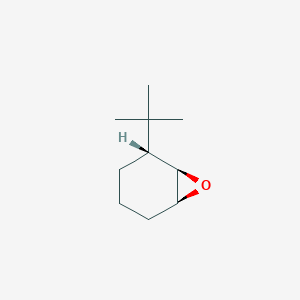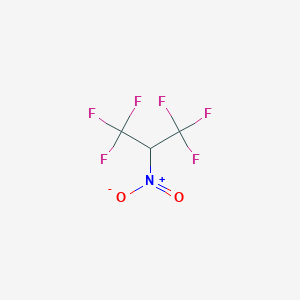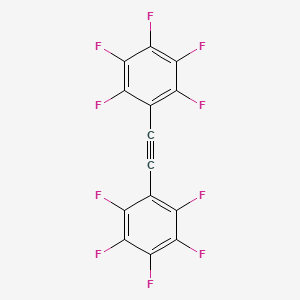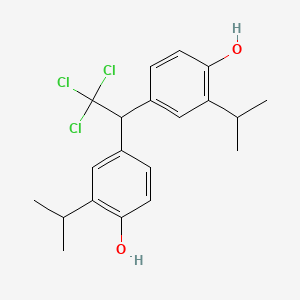
Phenol, 4,4'-(2,2,2-trichloroethylidene)bis(2-isopropyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4,4’-(2,2,2-trichloroethylidene)bis(2-isopropyl-) is a synthetic organic compound characterized by the presence of phenolic groups and a trichloroethylidene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’-(2,2,2-trichloroethylidene)bis(2-isopropyl-) typically involves the reaction of phenol with trichloroacetaldehyde (chloral) under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further reactions to yield the final product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. The industrial production methods are designed to be efficient and cost-effective, while minimizing environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 4,4’-(2,2,2-trichloroethylidene)bis(2-isopropyl-) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The trichloroethylidene bridge can be reduced to form different derivatives.
Substitution: The phenolic hydrogen atoms can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Phenol, 4,4’-(2,2,2-trichloroethylidene)bis(2-isopropyl-) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is used in the production of specialty chemicals, resins, and coatings.
Mecanismo De Acción
The mechanism of action of Phenol, 4,4’-(2,2,2-trichloroethylidene)bis(2-isopropyl-) involves its interaction with specific molecular targets and pathways. The phenolic groups can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The trichloroethylidene bridge may also play a role in modulating the compound’s reactivity and interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 4,4’-(1-methylethylidene)bis-: This compound has a similar structure but with a methylethylidene bridge instead of a trichloroethylidene bridge.
Phenol, 4,4’-(2,2,2-trichloroethylidene)bis[3-methyl-: This compound has an additional methyl group on the phenolic rings.
Uniqueness
Phenol, 4,4’-(2,2,2-trichloroethylidene)bis(2-isopropyl-) is unique due to the presence of the trichloroethylidene bridge, which imparts distinct chemical properties and reactivity
Propiedades
Número CAS |
21282-44-0 |
|---|---|
Fórmula molecular |
C20H23Cl3O2 |
Peso molecular |
401.7 g/mol |
Nombre IUPAC |
2-propan-2-yl-4-[2,2,2-trichloro-1-(4-hydroxy-3-propan-2-ylphenyl)ethyl]phenol |
InChI |
InChI=1S/C20H23Cl3O2/c1-11(2)15-9-13(5-7-17(15)24)19(20(21,22)23)14-6-8-18(25)16(10-14)12(3)4/h5-12,19,24-25H,1-4H3 |
Clave InChI |
DSNFTANGKSCNGU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=CC(=C1)C(C2=CC(=C(C=C2)O)C(C)C)C(Cl)(Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


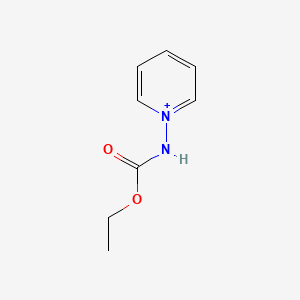
![[(E)-5-(4-chlorophenyl)-4-nitropent-4-enyl] acetate](/img/structure/B14715594.png)
![9-Azabicyclo[6.1.0]non-9-yl(4-nitrophenyl)methanone](/img/structure/B14715596.png)
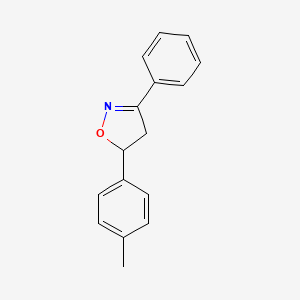

![5-Oxoquinoxalino[2,3-b]quinoxalin-5-ium-11(5H)-olate](/img/structure/B14715608.png)


![[4-(7-acetyloxy-2-ethyl-2H-chromen-3-yl)phenyl] acetate](/img/structure/B14715630.png)
